![molecular formula C15H13NO3 B1286755 4-(3-Acetylaminophenyl)benzoic acid CAS No. 331758-81-7](/img/structure/B1286755.png)
4-(3-Acetylaminophenyl)benzoic acid
Overview
Description
“4-(3-Acetylaminophenyl)benzoic acid” is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 . It belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .
Molecular Structure Analysis
The IUPAC name of “4-(3-Acetylaminophenyl)benzoic acid” is 3’-(acetylamino)[1,1’-biphenyl]-4-carboxylic acid . The InChI code is 1S/C15H13NO3/c1-10(17)16-14-4-2-3-13(9-14)11-5-7-12(8-6-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) .Physical And Chemical Properties Analysis
“4-(3-Acetylaminophenyl)benzoic acid” has a molecular weight of 255.27 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Corrosion Inhibition: Protection of Metals
In the field of corrosion science, 4-(3-Acetylaminophenyl)benzoic acid derivatives have shown potential as corrosion inhibitors, particularly for stainless steel in acidic environments . Their ability to form a protective layer on metal surfaces can significantly reduce the rate of corrosion, which is crucial for extending the lifespan of metal components.
Food Safety: Detection of Additives
Research has been conducted on the enhanced detection of benzoic acid additives in liquid food using terahertz metamaterial devices . By extension, 4-(3-Acetylaminophenyl)benzoic acid could be used in developing sensors for detecting the presence of benzoic acid derivatives in food products, ensuring compliance with safety standards.
properties
IUPAC Name |
4-(3-acetamidophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(17)16-14-4-2-3-13(9-14)11-5-7-12(8-6-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAHHGWAOXLJLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602472 | |
Record name | 3'-Acetamido[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylaminophenyl)benzoic acid | |
CAS RN |
331758-81-7 | |
Record name | 3'-Acetamido[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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